4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde
Overview
Description
4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde is an organic compound with the molecular formula C20H19O4 It is characterized by the presence of two benzaldehyde groups connected via a pentoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,5-dibromopentane in the presence of a base, followed by the reaction with 4-formylphenol. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the benzene rings.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-[5-(4-Carboxyphenoxy)pentoxy]benzoic acid.
Reduction: 4-[5-(4-Hydroxyphenoxy)pentoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the compound’s phenoxy groups can engage in π-π interactions with aromatic residues, further influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Formylphenoxy)benzaldehyde: Similar structure but with a shorter linker.
4-[5-(4-Hydroxyphenoxy)pentoxy]benzaldehyde: Similar structure but with hydroxyl groups instead of formyl groups.
Uniqueness
4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde is unique due to its specific combination of formyl and phenoxy groups connected by a pentoxy linker.
Properties
IUPAC Name |
4-[5-(4-formylphenoxy)pentoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c20-14-16-4-8-18(9-5-16)22-12-2-1-3-13-23-19-10-6-17(15-21)7-11-19/h4-11,14-15H,1-3,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWSXMHKNFDAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCOC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423597 | |
Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77355-01-2 | |
Record name | 4,4′-[1,5-Pentanediylbis(oxy)]bis[benzaldehyde] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77355-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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